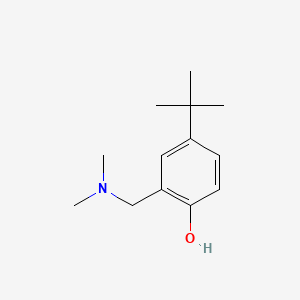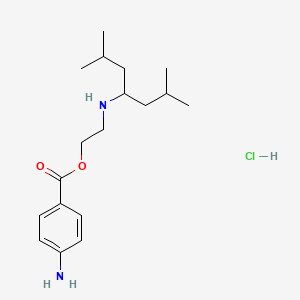
N(alpha)-Carbobenzoxylysine-4-nitroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide, commonly referred to as Z-LYS-PNA, is a synthetic compound widely used in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in enzymatic studies due to its ability to act as a substrate for various proteases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-LYS-PNA typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group, followed by the coupling of p-nitroaniline to the lysine residue. The process can be summarized as follows:
Protection of Lysine: The amino group of lysine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected lysine is then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure Z-LYS-PNA
Industrial Production Methods
Industrial production of Z-LYS-PNA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine and benzyloxycarbonyl chloride are reacted in industrial reactors.
Automated Coupling: Automated systems are used for the coupling reaction with p-nitroaniline, ensuring consistency and efficiency.
High-Throughput Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to obtain high-purity Z-LYS-PNA.
Análisis De Reacciones Químicas
Types of Reactions
Z-LYS-PNA undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases like trypsin and papain, leading to the cleavage of the peptide bond
Oxidation and Reduction: The nitro group in p-nitroaniline can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffers at varying pH levels, with enzymes like trypsin or papain as catalysts
Redox Reactions: Involves reagents such as sodium dithionite for reduction or hydrogen peroxide for oxidation.
Major Products Formed
Hydrolysis Products: The primary products are L-lysine and p-nitroaniline
Redox Products: Depending on the reaction, products can include reduced or oxidized forms of p-nitroaniline.
Aplicaciones Científicas De Investigación
Z-LYS-PNA is extensively used in various scientific research fields:
Biochemistry: As a substrate for studying enzyme kinetics and mechanisms, particularly for proteases like trypsin and papain
Biotechnology: Used in the development of diagnostic assays and biosensors.
Industrial Applications: Employed in the production of enzyme-based products and in quality control processes.
Mecanismo De Acción
Z-LYS-PNA acts primarily as a substrate for proteases. The mechanism involves:
Binding: The compound binds to the active site of the enzyme.
Catalysis: The enzyme catalyzes the hydrolysis of the peptide bond, leading to the formation of L-lysine and p-nitroaniline.
Release: The products are released, and the enzyme is free to catalyze another reaction cycle
Comparación Con Compuestos Similares
Similar Compounds
N-alpha-benzyloxycarbonyl-L-arginine p-nitroanilide (Z-ARG-PNA): Similar structure but with arginine instead of lysine.
N-alpha-benzyloxycarbonyl-L-phenylalanine p-nitroanilide (Z-PHE-PNA): Contains phenylalanine instead of lysine.
Uniqueness
Z-LYS-PNA is unique due to its specific interaction with lysine-specific proteases, making it a valuable tool for studying these enzymes. Its structure allows for detailed kinetic studies and the development of specific inhibitors .
Propiedades
Número CAS |
70144-71-7 |
|---|---|
Fórmula molecular |
C20H24N4O5 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N4O5/c21-13-5-4-8-18(23-20(26)29-14-15-6-2-1-3-7-15)19(25)22-16-9-11-17(12-10-16)24(27)28/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25)(H,23,26)/t18-/m0/s1 |
Clave InChI |
FKFJWYPXPIUVGU-SFHVURJKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




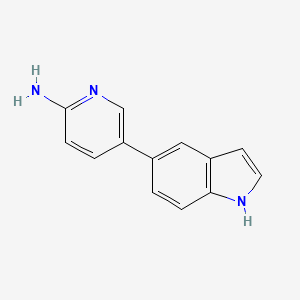
![4-[4-(4-carboxy-3-hydroxyphenyl)-3-methylphenyl]-2-hydroxybenzoic acid](/img/structure/B15347390.png)
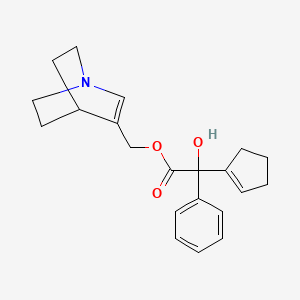
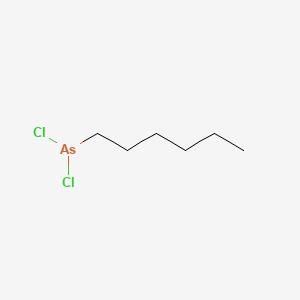
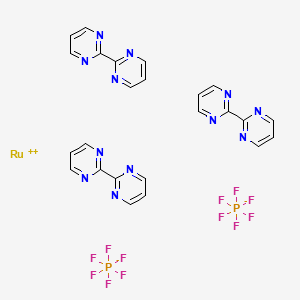
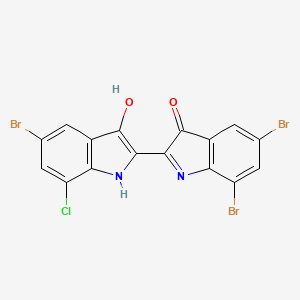
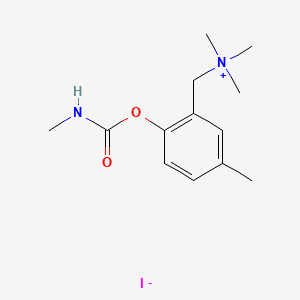

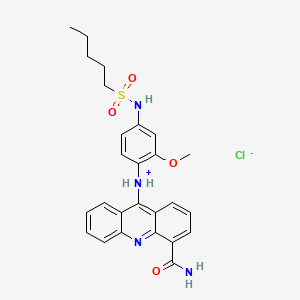
![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)
